4-(p-Tolyl)pyridine CAS 4423-10-3 chemical properties
4-(p-Tolyl)pyridine CAS 4423-10-3 chemical properties
Topic: (CAS 4423-10-3) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Advanced Synthesis, Physicochemical Profiling, and Optoelectronic Applications
Executive Summary
4-(p-Tolyl)pyridine (CAS 4423-10-3), also designated as 4-(4-methylphenyl)pyridine, represents a critical heterocyclic building block in the fields of organometallic chemistry and materials science.[1] Unlike its phenylpyridine isomers, the para-methyl substitution confers specific electronic donating effects (+I effect) and solubility enhancements that are pivotal for designing high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs).[1] This guide provides a rigorous examination of its physicochemical properties, optimized synthetic protocols via Suzuki-Miyaura cross-coupling, and its strategic role as a cyclometalating ligand in Iridium(III) complex architecture.
Physicochemical Identity & Profile
The structural integrity of 4-(p-Tolyl)pyridine hinges on the biaryl axis connecting the electron-deficient pyridine ring and the electron-rich tolyl moiety.[1] This "push-pull" electronic character, albeit mild, influences its coordination strength and emission spectra when complexed with transition metals.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| CAS Number | 4423-10-3 | |
| IUPAC Name | 4-(4-Methylphenyl)pyridine | |
| Molecular Formula | C₁₂H₁₁N | |
| Molecular Weight | 169.22 g/mol | |
| Melting Point | 50–54 °C | Crystalline solid at RT [1, 2] |
| Boiling Point | ~294 °C (Predicted) | |
| Solubility | Soluble in DCM, CHCl₃, Toluene, THF | Hydrophobic; insoluble in water |
| pKa (Conj.[1][2][3][4][5][6] Acid) | ~5.5–5.8 (Est.)[1] | Slightly more basic than pyridine (5.[1][7]25) due to tolyl donation |
| Appearance | White to pale yellow crystalline powder | Oxidation may darken color |
Synthetic Architecture: Optimized Suzuki-Miyaura Coupling
The most robust route to 4-(p-Tolyl)pyridine is the palladium-catalyzed cross-coupling of 4-halopyridines with p-tolylboronic acid.[1] While 4-bromopyridine is the standard electrophile, 4-chloropyridine (often generated in situ from the hydrochloride salt) offers a cost-effective alternative, provided a bulky, electron-rich ligand is used to facilitate oxidative addition.[1]
Reaction Mechanism & Causality
The reaction follows the catalytic cycle of Oxidative Addition, Transmetalation, and Reductive Elimination.[8] The choice of base is critical; carbonate bases (K₂CO₃) are preferred over strong alkoxides to prevent side reactions with the pyridine ring.[1]
Figure 1: Catalytic cycle for the synthesis of 4-(p-Tolyl)pyridine highlighting the critical base activation step.[1]
Experimental Protocol (Self-Validating)
Objective: Synthesis of 4-(p-Tolyl)pyridine on a 10 mmol scale.
Reagents:
-
4-Bromopyridine Hydrochloride (1.94 g, 10 mmol)
-
p-Tolylboronic Acid (1.50 g, 11 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos (1 mol%)[1]
-
K₂CO₃ (4.14 g, 30 mmol, 3.0 equiv)
-
Solvent System: Toluene:Ethanol:Water (4:1:1 v/v) – Ensures solubility of all species.[1]
Step-by-Step Methodology:
-
Free Base Generation (In-Situ): If using 4-bromopyridine HCl, neutralize with saturated NaHCO₃ and extract into toluene immediately before use to avoid self-polymerization.[1] Alternatively, add the salt directly to the biphasic reaction mixture containing excess base.[1]
-
Degassing: Combine solvents in a Schlenk flask. Sparge with Argon for 20 minutes. Causality: Removal of O₂ is non-negotiable to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.[1]
-
Assembly: Add the aryl halide, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.[1]
-
Reaction: Heat to reflux (approx. 90–100 °C) for 12–16 hours. Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes).[1] The product typically fluoresces under UV (254 nm).[1]
-
Work-up: Cool to RT. Separate layers. Extract aqueous layer with EtOAc (3x).[1] Combine organics, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash column chromatography on silica gel.
Functional Applications: OLED Materials
The primary industrial utility of 4-(p-Tolyl)pyridine lies in its role as a C^N cyclometalating ligand for Iridium(III) complexes.[1] In phosphorescent OLEDs, the ligand structure dictates the triplet energy level (
Ligand Design Logic
-
4-Position Substitution: The p-tolyl group at the 4-position of the pyridine is para to the coordinating nitrogen.[1] This exerts an electronic effect on the LUMO, which is largely localized on the pyridine ring.[1]
-
Methyl Group Effect: The methyl group is a weak electron donor.[1] Compared to unsubstituted 4-phenylpyridine, 4-(p-tolyl)pyridine slightly raises the LUMO energy, potentially blue-shifting the emission or improving the electrochemical stability of the resulting complex.[1]
-
Sterics: The tolyl group is distant from the metal center, minimizing steric clash during the formation of tris-homoleptic complexes like
.[1]
Figure 2: Coordination geometry of the ligand to the Iridium center.[1] The Nitrogen (pyridine) and Carbon (phenyl ring, via C-H activation) form a 5-membered metallacycle.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
GC-MS / LC-MS:
Safety & Handling (GHS Standards)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][10] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle within a fume hood to avoid inhalation of dust/aerosols.[1]
-
Spill: Sweep up dry solid to avoid dust generation.[1] Dispose of as hazardous organic waste.[1]
References
-
EvitaChem. 4-(p-Tolyl)pyridine Chemical Properties and Specifications. Retrieved from
-
Chem-Impex International. 4-Methyl-2-(p-tolyl)pyridine and Isomer Data. [1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
-
LookChem. Safety and Property Data for Methylphenylpyridines.
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- 1. evitachem.com [evitachem.com]
- 2. prepchem.com [prepchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chemimpex.com [chemimpex.com]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. carlroth.com [carlroth.com]
